molecular formula C8H16Cl2N2S B6193365 methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride CAS No. 2680531-38-6

methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride

Cat. No.: B6193365
CAS No.: 2680531-38-6
M. Wt: 243.2
InChI Key:
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Description

Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

The synthesis of methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as trimethylamine. The product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, affecting their function. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

2680531-38-6

Molecular Formula

C8H16Cl2N2S

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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